Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with an oxygen atom in the 1-oxaspiro[2.5]octane core and an ethyl ester group at position 2. The 4-position of the spiro system is substituted with an ethyl group. This compound has been primarily utilized in industrial and scientific research contexts, though its commercial availability is currently listed as discontinued . Limited direct data on its physical properties or applications are available in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-9-7-5-6-8-12(9)10(15-12)11(13)14-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
BXRADPDXYDLRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
One common approach involves the intramolecular cyclization of suitably substituted diol or hydroxy ester precursors under acidic or catalytic conditions. This reaction promotes the formation of the oxaspiro ring by nucleophilic attack and ring closure.
For example, cyclization of hydroxy-substituted esters under acidic catalysis can yield the spirocyclic oxirane structure characteristic of this compound.
Catalysts such as lanthanide triflates have been reported to catalyze related glycidic ester formations, which are structurally analogous to oxaspiro esters. These catalysts enable efficient epoxidation and ring formation under mild conditions.
Darzens-Type Reaction
The Darzens reaction, involving the condensation of α-halo esters with carbonyl compounds, is a classical method to form glycidic esters (epoxy esters), which can be precursors to oxaspiro compounds.
Ethyl diazoacetate or ethyl α-haloacetates react with cyclic ketones under zinc or silver-graphite catalysis to form glycidic esters that can be transformed into the spirocyclic compound.
This method allows the introduction of the ethyl carboxylate group concomitant with ring formation.
Representative Experimental Procedure
A general procedure adapted from literature for related spiro esters involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Starting diol or hydroxy-ester precursor | Prepared or purchased; contains substituents for spiro ring formation |
| 2 | Acid catalyst (e.g., HClO4·SiO2) or lanthanide triflate | Promotes intramolecular cyclization to form oxaspiro ring |
| 3 | Ethyl chloroacetate or ethyl diazoacetate | Introduced to form ethyl ester functionality |
| 4 | Base (e.g., potassium tert-butoxide) | Facilitates nucleophilic substitution or ring closure |
| 5 | Purification | Silica gel chromatography with cyclohexane/ethyl acetate/methanol mixtures |
An example from a related compound synthesis shows stirring the reaction mixture at room temperature or mild heating (e.g., 130 °C) for extended periods (up to 22 hours) followed by aqueous work-up and chromatographic purification.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | Hydroxy esters or α-halo esters | Precursor for spiro ring formation |
| Catalyst | Lanthanide triflates, HClO4·SiO2 | Acidic or Lewis acid catalysts |
| Solvent | Dry DMPU, dichloromethane (DCM) | Polar aprotic solvents preferred |
| Temperature | Room temperature to 130 °C | Depends on reaction step |
| Reaction time | 15 min to 22 hours | Varies by step and reagent |
| Yield | 35% to 70% | Depends on optimization |
| Purification | Silica gel chromatography | Elution with cyclohexane/ethyl acetate/methanol |
Research Findings and Optimization
The choice of catalyst significantly affects the yield and selectivity of the spirocyclization step. Lanthanide triflates offer high selectivity and mild conditions.
The Darzens reaction conditions allow for the introduction of functional groups in a single step, facilitating efficient synthesis.
Optimization of temperature and reaction time is crucial to maximize yield and minimize side reactions such as ring opening or isomerization.
Purification techniques, including gradient elution chromatography, ensure isolation of the desired stereoisomer and high purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, highlighting substituent variations, molecular properties, and applications:
*Note: The molecular formula for this compound (C11H18O3) conflicts with the expected formula for a 4-ethyl substituent. This discrepancy may stem from positional isomerism or reporting errors in the source material .
Structural and Functional Analysis
Substituent Effects on Physical Properties
- Alkyl Chain Length : Larger substituents, such as the 2-butyl group in Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate, increase molecular weight and lipophilicity, correlating with a higher boiling point (305.8°C) and density (1.03 g/cm³) compared to methyl or ethyl derivatives .
Q & A
Q. What are the common synthetic routes for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate in academic laboratories?
The synthesis typically involves multi-step reactions, including cyclization to form the spirocyclic core and esterification to introduce the carboxylate group. Key steps may utilize trimethylsulfoxonium iodide for spiro ring formation under controlled temperatures (e.g., 0–25°C) and solvents like THF or DCM. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is X-ray crystallography employed to resolve the spirocyclic structure of this compound?
Single-crystal X-ray diffraction, refined using SHELX software (e.g., SHELXL), is critical for determining bond angles, torsion angles, and ring puckering. The spiro junction’s conformation is analyzed using Cremer-Pople coordinates to quantify deviations from planarity, which influence reactivity and bioactivity .
Q. What spectroscopic techniques are used to characterize its structural and electronic properties?
- NMR : and NMR identify substituent effects on chemical shifts, particularly the deshielding of protons near the spiro oxygen.
- IR : Confirms ester carbonyl stretching (~1740 cm) and ether linkages.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (212.29 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the spirocyclic conformation modulate its binding affinity to biological targets?
The compound’s rigid spiro architecture restricts conformational flexibility, enhancing selective interactions with enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) combined with MD simulations reveal that the 4-ethyl group stabilizes hydrophobic pockets, while the ester moiety participates in hydrogen bonding. Comparative assays with analogs (e.g., methyl or cyclohexyl derivatives) quantify substituent effects on IC values .
Q. What computational methods predict its electronic properties and reactivity?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange terms calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nucleophilic attack sites. Solvent effects are modeled using PCM, and transition states for ester hydrolysis are located via QST3 methodology .
Q. How can synthetic bottlenecks in multi-step routes be optimized?
Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature). For example, palladium on carbon (Pd/C) enhances hydrogenation efficiency in intermediate steps, while flow chemistry improves yield in cyclization. UPLC-MS monitors reaction progress in real time .
Q. How do structural variations in analogous spiro compounds affect bioactivity?
- Methyl vs. ethyl substituents : Ethyl groups increase steric bulk, reducing off-target interactions but lowering solubility.
- Oxygen vs. nitrogen heteroatoms : Replacement of the ether oxygen with nitrogen (e.g., azaspiro analogs) alters hydrogen-bonding capacity and pKa. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) validate these trends .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity between spirocyclic analogs?
- Experimental controls : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry and purity.
- Meta-analysis : Cross-reference datasets from PubChem and CAS Common Chemistry to identify outliers .
Methodological Guidelines
- Crystallography : Refine structures with SHELXL (CCDC entry deposition recommended) .
- DFT protocols : Use the Gaussian 16 suite with a 6-311++G(d,p) basis set for geometry optimization .
- Synthetic reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) following ACS Organic Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
